molecular formula C10H8ClF2NO3 B2696298 N-(2-chloroacetyl)-4-(difluoromethoxy)benzamide CAS No. 568555-99-7

N-(2-chloroacetyl)-4-(difluoromethoxy)benzamide

Cat. No.: B2696298
CAS No.: 568555-99-7
M. Wt: 263.62
InChI Key: HCJVYXDZZNGMNN-UHFFFAOYSA-N
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Description

N-(2-chloroacetyl)-4-(difluoromethoxy)benzamide is a chemical compound with the molecular formula C₁₀H₈ClF₂NO₃ and a molecular weight of 263.63 g/mol . Its structure features a benzamide core substituted with a difluoromethoxy group at the para position and an N-(2-chloroacetyl) chain, a combination that designates it as a valuable synthetic intermediate for researchers in medicinal and organic chemistry . The presence of the reactive chloroacetyl group makes this compound a versatile building block, particularly for the synthesis of more complex molecules via nucleophilic substitution reactions . This functionality is commonly employed in the development of herbicides and pharmaceutical candidates . Researchers can utilize this compound to generate novel compound libraries for high-throughput screening or to develop targeted probes. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate safety precautions.

Properties

IUPAC Name

N-(2-chloroacetyl)-4-(difluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF2NO3/c11-5-8(15)14-9(16)6-1-3-7(4-2-6)17-10(12)13/h1-4,10H,5H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJVYXDZZNGMNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(=O)CCl)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

568555-99-7
Record name N-(2-chloroacetyl)-4-(difluoromethoxy)benzamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloroacetyl)-4-(difluoromethoxy)benzamide typically involves the acylation of 4-(difluoromethoxy)aniline with 2-chloroacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Dissolve 4-(difluoromethoxy)aniline in an appropriate solvent such as dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add 2-chloroacetyl chloride to the reaction mixture while maintaining a low temperature to control the reaction rate.
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloroacetyl)-4-(difluoromethoxy)benzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzamide core.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

Major Products Formed

    Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reaction with an amine can yield a substituted amide.

    Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction can result in the formation of primary amines or alcohols.

    Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and amine.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies indicate that N-(2-chloroacetyl)-4-(difluoromethoxy)benzamide exhibits promising anticancer properties. Research has demonstrated its ability to inhibit tumor growth through various mechanisms, including:

  • VEGFR-2 Inhibition : The compound acts as a vascular endothelial growth factor receptor-2 inhibitor, which is crucial for angiogenesis in tumors.
  • Induction of Apoptosis : Flow cytometry analyses revealed a significant increase in the percentage of HepG2 cells (liver cancer) undergoing apoptosis when treated with this compound, indicating its potential as a therapeutic agent against hepatic malignancies.

Biological Activity Summary Table

Compound NameStructural FeaturesBiological Activity
This compoundDifluoromethoxy and chloroacetylAnti-cancer potential
N-(2-chloroacetyl)-4-methoxybenzamideMethoxy instead of difluoromethoxySimilar anti-cancer effects
N-[4-(2-chloroacetyl)phenyl]benzamideDifferent substitution patternVaries
N-(4-fluorobenzoyl)-2-chloroacetamideFluorinated aromatic ringPotentially similar

This table illustrates how the unique difluoromethoxy substitution may enhance the bioactivity of this compound compared to structurally similar compounds.

Peptide Synthesis Applications

Thioether Macrocyclization
this compound has been utilized in the thioether macrocyclization of peptides, a process critical for developing cyclic peptide therapeutics. This method allows for the efficient formation of overlapping-bicyclic or dumbbell-type bicyclic peptides, enhancing their stability and biological activity.

Linker-Free Incorporation of Carbohydrates
The compound also facilitates the linker-free incorporation of carbohydrates into ribosomally translated macrocyclic peptides. This application is significant for creating glycopeptides that can improve targeting and efficacy in therapeutic applications. The process involves:

  • Activation and elimination of cysteine to dehydroalanine.
  • Conjugate addition of various exogenous thiols, emphasizing carbohydrate incorporation.

Case Studies and Experimental Findings

Case Study: Anticancer Efficacy
In vitro studies using MTT assays on various human cancer cell lines have shown that this compound exhibits IC50 values ranging from approximately 3.22 µM to 32.53 µM against HepG2 and MCF-7 cell lines, respectively. These results suggest that the compound possesses significant cytotoxic effects compared to standard chemotherapeutics like Sorafenib.

Mechanistic Insights
Further investigations into the mechanism of action revealed that treatment with this compound led to:

  • Increased caspase-3 activity, indicating enhanced apoptotic signaling.
  • A notable cell cycle arrest in the Pre-G1 phase in treated cells, confirming its role in inducing apoptosis.

Mechanism of Action

The mechanism of action of N-(2-chloroacetyl)-4-(difluoromethoxy)benzamide involves its interaction with biological molecules through its reactive functional groups. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The difluoromethoxy group can influence the compound’s lipophilicity and binding affinity to molecular targets.

Comparison with Similar Compounds

Comparison with Similar Benzamide Derivatives

Structural and Functional Group Analysis

The table below compares key structural features and properties of N-(2-chloroacetyl)-4-(difluoromethoxy)benzamide with related compounds:

Compound Name Benzamide Substituents Amide Nitrogen Substituent Biological Activity Key Properties
This compound 4-difluoromethoxy 2-chloroacetyl Hypothetical alkylating agent Reactive chloroacetyl group; high lipophilicity
Roflumilast () 3-cyclopropylmethoxy, 4-difluoromethoxy 3,5-dichloro-4-pyridinyl PDE4 inhibitor High selectivity; metabolic stability
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide () 2-methoxy, 4-methyl 4-chlorophenyl Fluorescence probe pH-sensitive; stable fluorescence at pH 5
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide () 4-imidazolyl 3-chloro-4-fluorophenyl Anticancer Activity against cervical cancer
N-[2-(4-chloroanilino)-2-oxoethyl]-3-(difluoromethoxy)benzamide () 3-difluoromethoxy 2-(4-chloroanilino)-2-oxoethyl Not specified Positional isomer; distinct electronic effects

Key Comparative Insights

Substituent Effects on Reactivity and Stability
  • The 2-chloroacetyl group in the target compound contrasts with bulkier substituents (e.g., pyridinyl in Roflumilast or aryl groups in other derivatives). This moiety’s electrophilic nature may facilitate covalent binding to biological targets but could also increase toxicity risks compared to non-reactive analogs .
  • Difluoromethoxy vs. Methoxy : The difluoromethoxy group (present in the target compound and Roflumilast) provides greater electron-withdrawing effects and oxidative stability than methoxy groups (e.g., in ), enhancing metabolic resistance .
Spectroscopic and Physical Properties
  • Fluorescence Properties: N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide () exhibits pH-dependent fluorescence, with optimal intensity at pH 3.

Biological Activity

N-(2-chloroacetyl)-4-(difluoromethoxy)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a chloroacetyl group and a difluoromethoxy group attached to a benzamide backbone. This unique configuration contributes to its reactivity and biological interactions.

  • Molecular Formula : C10_{10}H8_{8}ClF2_2N\O
  • Molecular Weight : 233.63 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This mechanism is crucial for its potential anti-cancer effects, as it may inhibit enzymes involved in tumor growth.
  • Receptor Interaction : The difluoromethoxy group enhances the compound's lipophilicity, potentially increasing its binding affinity to various receptors involved in metabolic pathways.

Pharmacological Applications

This compound has been studied for several pharmacological applications:

  • Anti-Cancer Potential : Research indicates that this compound exhibits anti-cancer properties by inhibiting specific enzymes related to tumor growth. Its structural features suggest it may interact with various biological targets, including receptors and enzymes involved in metabolic pathways.
  • Thioether Macrocyclization : The compound is utilized in the thioether macrocyclization of peptides, which has applications in drug development and the synthesis of complex organic molecules.

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
This compoundDifluoromethoxy and chloroacetylAnti-cancer potential
N-(2-chloroacetyl)-4-methoxybenzamideMethoxy instead of difluoromethoxySimilar anti-cancer effects
N-[4-(2-chloroacetyl)phenyl]benzamideDifferent substitution patternVaries
N-(4-fluorobenzoyl)-2-chloroacetamideFluorinated aromatic ringPotentially similar

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have shown IC50_{50} values indicating potent inhibitory effects on cell proliferation.
  • Mechanistic Studies : Detailed mechanistic studies have revealed that the compound's ability to inhibit specific enzymes correlates with its structural features. The presence of the difluoromethoxy group appears to enhance its interaction with target proteins, leading to greater efficacy in enzyme inhibition.
  • Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations suggest favorable absorption and distribution characteristics for this compound, making it a promising candidate for further development as an anti-cancer agent.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(2-chloroacetyl)-4-(difluoromethoxy)benzamide with high yield and purity?

  • Methodological Answer : Optimize reaction conditions using anhydrous acetonitrile and sodium pivalate as a base to enhance nucleophilic substitution efficiency. Monitor reaction progress via TLC or HPLC, and purify via column chromatography (silica gel, gradient elution with dichloromethane/ethyl acetate). Hazard analysis must precede synthesis, focusing on decomposition risks (DSC data) and mutagenicity (Ames II testing) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use 1^1H/13^13C NMR to confirm the chloroacetyl and difluoromethoxy groups. FT-IR can validate carbonyl (C=O, ~1680 cm1^{-1}) and amide (N–H, ~3300 cm1^{-1}) functionalities. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For purity assessment, employ HPLC with a C18 column and UV detection at 254 nm .

Q. What safety protocols are critical during handling and storage?

  • Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coat) due to mutagenicity risks (comparable to benzyl chloride). Store in airtight containers under inert gas (argon) at –20°C to prevent decomposition. Regularly assess thermal stability via DSC to detect exothermic decomposition events .

Advanced Research Questions

Q. How can researchers design stability studies to evaluate degradation pathways under varying conditions?

  • Methodological Answer : Conduct accelerated stability testing:

  • Thermal Stability : Incubate at 40°C, 60°C, and 80°C for 1–4 weeks; analyze degradation products via LC-MS.
  • Hydrolytic Stability : Expose to buffers (pH 1–13) and monitor hydrolysis of the chloroacetyl group.
  • Photostability : Use a UV chamber (ICH Q1B guidelines) to assess light-induced degradation .

Q. How to address contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodological Answer :

  • Dose-Response Analysis : Test across a wide concentration range (nM to μM) to distinguish target-specific effects from off-target toxicity.
  • SAR Studies : Modify the difluoromethoxy or chloroacetyl groups; compare activity using in vitro assays (e.g., PARP-1 inhibition or receptor binding ).
  • Counter-Screen : Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to isolate mechanisms .

Q. What strategies improve the pharmacokinetic profile of this compound for therapeutic applications?

  • Methodological Answer :

  • Lipophilicity Modulation : Introduce trifluoromethyl or pyridyl substituents to enhance metabolic stability and blood-brain barrier penetration .
  • Prodrug Design : Mask the chloroacetyl group with enzymatically cleavable esters to reduce off-target reactivity.
  • Crystallography : Resolve co-crystal structures with target enzymes (e.g., PARP-1 ) to guide rational modifications .

Methodological Considerations Table

Challenge Recommended Approach Key References
Synthesis OptimizationAnhydrous conditions, sodium pivalate, hazard assessment
Stability ProfilingDSC, LC-MS, ICH Q1B photostability
Biological Data ValidationOrthogonal assays, SAR studies
PK/PD EnhancementTrifluoromethyl substitution, crystallography

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